(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
Description
The compound "(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone" (hereafter referred to as Compound X) features a pyrazole core substituted with a 4-fluorophenyl group and a methyl group. The piperazine moiety is linked via a carbonyl group to a tetrahydropyrazolo[1,5-a]pyridine ring.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6O2/c1-27-21(15-19(25-27)16-5-7-17(24)8-6-16)23(32)29-12-10-28(11-13-29)22(31)20-14-18-4-2-3-9-30(18)26-20/h5-8,14-15H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFOCKKOTRMMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C(=O)C4=NN5CCCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic functions.
Mode of Action
It is known that the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological pathways, leading to their diverse range of biological activities.
Pharmacokinetics
Compounds with similar structures have been reported to exhibit nonlinear oral pharmacokinetics in humans. This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may vary depending on the dose. The compound may also be a substrate for P-glycoprotein (P-gp), a protein that can affect the absorption and distribution of drugs.
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.44 g/mol. The structure features a pyrazole ring and a piperazine moiety, which are known to contribute to various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to the target compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to higher values depending on structural modifications . The presence of the pyrazole ring is often linked to enhanced antibacterial activity.
Anti-inflammatory Effects
Research indicates that pyrazole-based compounds can inhibit pro-inflammatory cytokines. For example, certain derivatives have demonstrated significant inhibition of TNFα and IL-1 induced IL-6 production in human chondrosarcoma cells with IC50 values in the nanomolar range . This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes involved in disease processes. For example, some derivatives have been identified as inhibitors of the p38 MAPK pathway, which is crucial in inflammatory responses. One study reported an IC50 of 53 nM for p38 MAPK inhibition with structural modifications enhancing potency significantly .
Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole derivatives for their antimicrobial activity. The target compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural features such as the fluorophenyl group significantly influenced antimicrobial efficacy.
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory effects of pyrazole derivatives, the target compound was tested in vitro for its ability to inhibit cytokine production. Results indicated a dose-dependent inhibition of IL-6 production, suggesting its potential application in managing inflammatory conditions.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Activity (Pyrazole Derivatives)
describes pyrazole derivatives synthesized from α,β-unsaturated ketones, such as bis[2-amino-6-(aryl)nicotinonitrile] (e.g., compounds 4a–c) and bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] (e.g., 5a–c). These compounds exhibit antimicrobial activity, with substituents like furyl, chlorophenyl, and methoxyphenyl influencing efficacy.
Pyrazolo[1,5-a]pyrimidinones (MK Series)
and highlight pyrazolo[1,5-a]pyrimidinones like MK63 and MK85, which share a fused pyrazole-heterocyclic core. MK85 includes a bis(trifluoromethyl)phenyl group and a hexahydropyrazolo[1,5-a]pyrimidinone ring.
Piperazine-Linked Analogues
describes a pyrazoline derivative with a pyridinyl-methanone group: 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline. Unlike Compound X, this compound lacks the piperazine linker, resulting in a more rigid structure.
Key Insight : The piperazine linker in Compound X may improve conformational adaptability for binding to flexible receptor sites compared to rigid analogues.
Fluorinated Pesticides (Fipronil)
lists fipronil, a fluorinated pyrazole insecticide. While structurally distinct, its 4-(trifluoromethyl)phenyl group highlights fluorine’s role in enhancing stability and target binding.
Key Insight : Fluorine in both compounds improves metabolic resistance, but fipronil’s trifluoromethyl group increases hydrophobicity, limiting CNS applicability compared to Compound X.
Hypothetical Pharmacological Implications
While direct data on Compound X is absent, structural analogs suggest:
- CNS Applications : Piperazine and fluorophenyl groups align with neuromodulator scaffolds (e.g., antipsychotics).
- Kinase Inhibition : Pyrazole-heterocyclic cores are common in kinase inhibitors (e.g., MK85 derivatives).
- Antimicrobial Potential: Pyrazole derivatives in demonstrate broad activity, though Compound X’s bulk may limit efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
